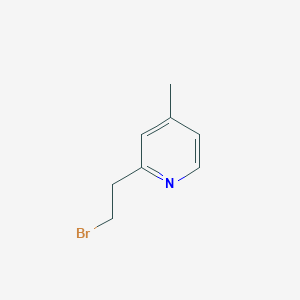
2-(2-Bromoethyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-4-methylpyridine is an organic compound with the molecular formula C8H10BrN It is a derivative of pyridine, where the pyridine ring is substituted with a bromoethyl group at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by an alkylation reaction. One common method is as follows:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 2-position.
Alkylation: The resulting 2-bromo-4-methylpyridine is then reacted with ethylene oxide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-(2-azidoethyl)-4-methylpyridine, 2-(2-mercaptoethyl)-4-methylpyridine, and 2-(2-alkoxyethyl)-4-methylpyridine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 2-ethyl-4-methylpyridine.
Scientific Research Applications
2-(2-Bromoethyl)-4-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-4-methylpyridine involves its ability to act as an electrophile due to the presence of the bromoethyl group. This allows it to react with nucleophiles in biological systems, potentially modifying proteins, nucleic acids, and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)pyridine: Lacks the methyl group at the 4-position, making it less sterically hindered.
4-Methylpyridine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4-methylpyridine: Lacks the ethyl group, limiting its applications in certain synthetic routes.
Uniqueness
2-(2-Bromoethyl)-4-methylpyridine is unique due to the presence of both the bromoethyl and methyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for the development of novel compounds.
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-(2-bromoethyl)-4-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2,4H2,1H3 |
InChI Key |
TWIVUHDBLOKZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
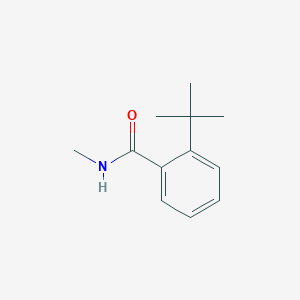
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
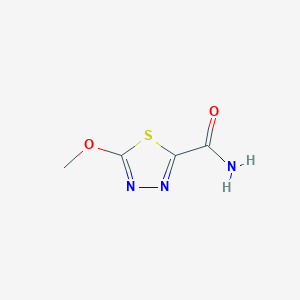
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
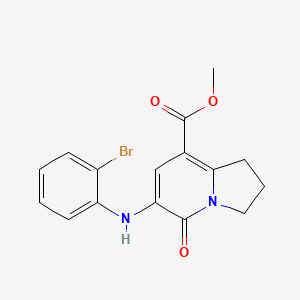
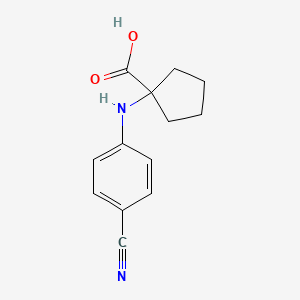
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
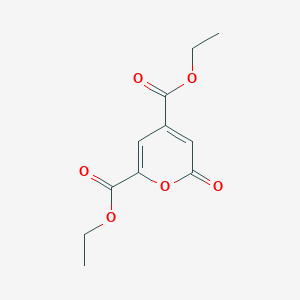
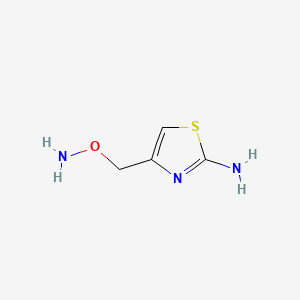
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

